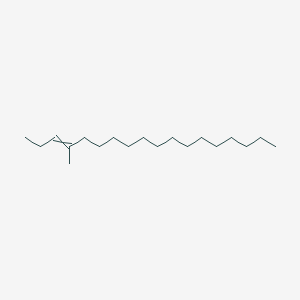![molecular formula C19H31BrO3 B14251581 2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol CAS No. 207734-58-5](/img/structure/B14251581.png)
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol is a chemical compound with the molecular formula C19H31BrO3 It is characterized by the presence of a bromine atom, a nonylphenoxy group, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol typically involves the reaction of 2-bromoethanol with 4-nonylphenol in the presence of a base, followed by further reaction with ethylene oxide. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually employed.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler ether.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or other substituted ethers.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of simpler ethers or alcohols.
Scientific Research Applications
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol involves its interaction with molecular targets through its bromine and phenoxy groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The nonylphenoxy group interacts with hydrophobic regions of target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-(2-(2-Aminoethoxy)ethoxy)ethanol
- Ethanol, 2-(2-ethoxyethoxy)-
Uniqueness
2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol is unique due to its combination of a bromine atom, a long nonyl chain, and an ethan-1-ol moiety. This structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
207734-58-5 |
|---|---|
Molecular Formula |
C19H31BrO3 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[2-(2-bromo-4-nonylphenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C19H31BrO3/c1-2-3-4-5-6-7-8-9-17-10-11-19(18(20)16-17)23-15-14-22-13-12-21/h10-11,16,21H,2-9,12-15H2,1H3 |
InChI Key |
FIKPMYCLQZWOEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)OCCOCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
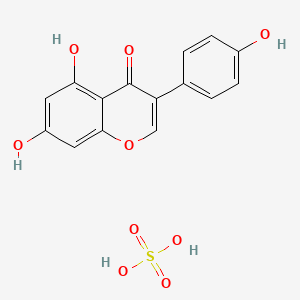
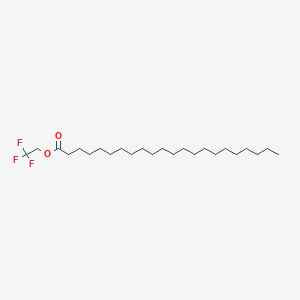
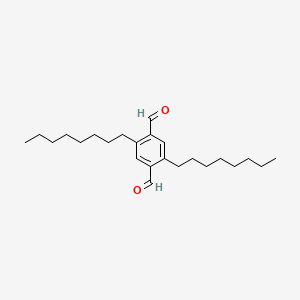
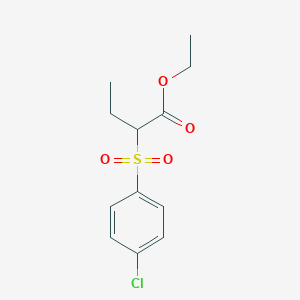
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
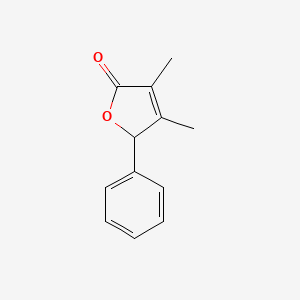
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
![Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-](/img/structure/B14251557.png)
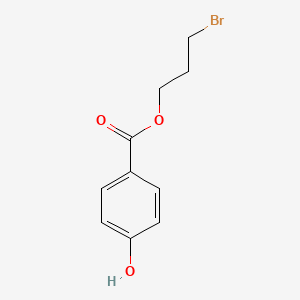
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)
